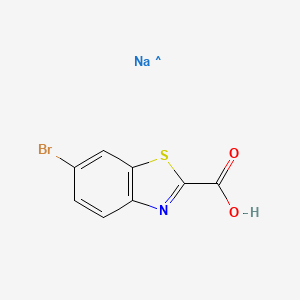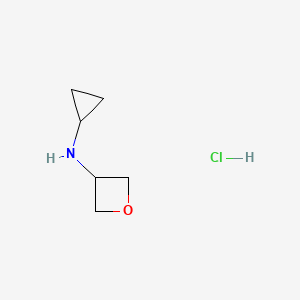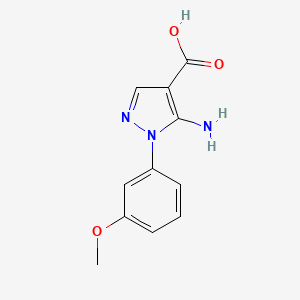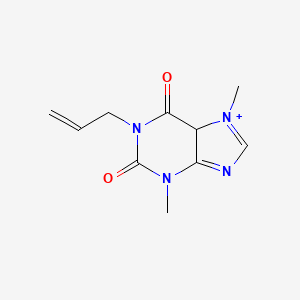
1-Allyl-3,7-dimethylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3,7-dimethylxanthine is a xanthine derivative with the chemical formula C10H12N4O2. It is structurally related to other methylxanthines such as caffeine, theobromine, and theophylline. This compound is known for its potential pharmacological properties and is of interest in various scientific research fields.
Méthodes De Préparation
1-Allyl-3,7-dimethylxanthine can be synthesized through several methods. One common synthetic route involves the reaction of theobromine with allyl bromide in the presence of sodium t-butanolate in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds in two stages: the first stage at 150°C for 12 hours, followed by a second stage at 100°C for another 12 hours . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Analyse Des Réactions Chimiques
1-Allyl-3,7-dimethylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding xanthine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.
Substitution: Substitution reactions, such as alkylation or acylation, can introduce new functional groups to the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Allyl-3,7-dimethylxanthine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving xanthine derivatives and their chemical properties.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Allyl-3,7-dimethylxanthine involves its interaction with adenosine receptors in the central nervous system and peripheral tissues. By antagonizing these receptors, it can modulate neurotransmitter release and influence various physiological processes . This mechanism is similar to that of other methylxanthines like caffeine and theobromine.
Comparaison Avec Des Composés Similaires
1-Allyl-3,7-dimethylxanthine is unique among xanthine derivatives due to its specific substitution pattern. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa products and used as a bronchodilator and vasodilator.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.
Each of these compounds has distinct pharmacological properties and applications, highlighting the diversity within the xanthine family.
Propriétés
Formule moléculaire |
C10H13N4O2+ |
|---|---|
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
3,7-dimethyl-1-prop-2-enyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6-7H,1,5H2,2-3H3/q+1 |
Clé InChI |
PPCHVENJOCDRQU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=[N+](C2C(=O)N(C1=O)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide](/img/structure/B15131345.png)
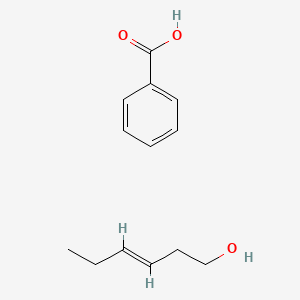
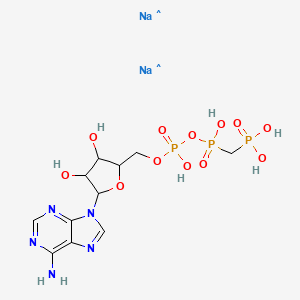



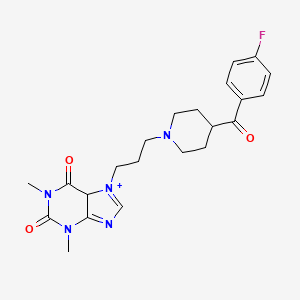
![tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B15131379.png)
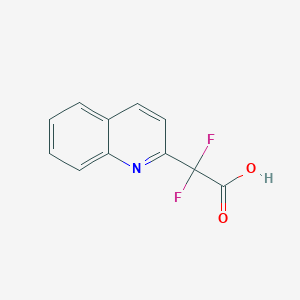
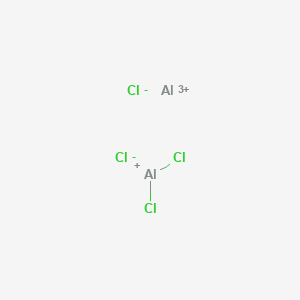
![1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro-](/img/structure/B15131391.png)
